![molecular formula C14H13ClN+ B15163092 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium CAS No. 183954-48-5](/img/structure/B15163092.png)
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium is a chemical compound known for its unique structure and properties This compound features a pyridinium ion core with a 4-chlorophenyl group attached via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpyridinium iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the 4-chlorophenyl group and the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered ethenyl linkages.
Substitution: Substituted derivatives with different functional groups replacing the 4-chlorophenyl group.
Applications De Recherche Scientifique
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Chlorophenyl)ethenyl]benzoic acid
- 1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine
Uniqueness
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium is unique due to its pyridinium ion core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
183954-48-5 |
|---|---|
Formule moléculaire |
C14H13ClN+ |
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C14H13ClN/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12/h2-11H,1H3/q+1 |
Clé InChI |
DVFSRLRFXXLVFE-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
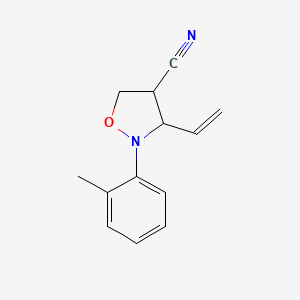
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)

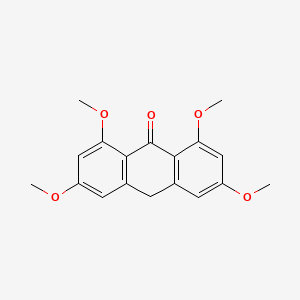
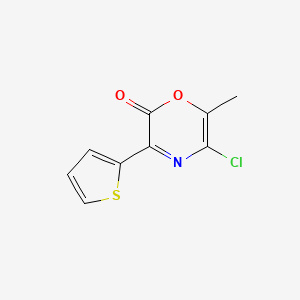

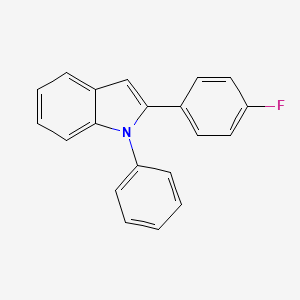
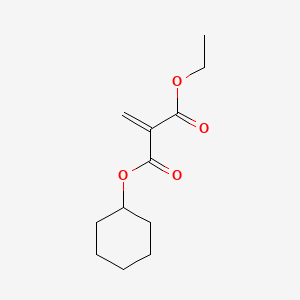
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
